molecular formula C6H12NO3P B1585663 Diethyl isocyanomethylphosphonate CAS No. 41003-94-5

Diethyl isocyanomethylphosphonate

Cat. No. B1585663
CAS RN: 41003-94-5
M. Wt: 177.14 g/mol
InChI Key: ICURVXBGGDVHDT-UHFFFAOYSA-N
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Description

Diethyl isocyanomethylphosphonate (DEICMP) is an organic compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly soluble in water. The compound is widely used in the synthesis of other organic compounds and has been found to have potential applications in the field of medicine.

Scientific Research Applications

Synthesis of Amino Acids and Peptides

Diethyl isocyanomethylphosphonate is instrumental in synthesizing phosphorus analogs of amino acids and peptides. It can be monoalkylated or bialkylated to produce higher diethyl 1-isocyanoalkylphosphonates, which upon acid hydrolysis yield either diethyl 1-aminoalkylphosphonates or 1-aminoalkylphosphonic acids. This process allows for the creation of various amino acid analogs, essential for studying protein structure and function (Rachoń, Schöllkopf, & Wintel, 1981).

Corrosion Inhibition

Research on diethyl isocyanomethylphosphonate derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and are useful in industrial pickling processes. The inhibition mechanism has been studied using both experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulation (Gupta et al., 2017).

Polymerization

Diethyl vinylphosphonate, a related compound, has been used in group transfer polymerization initiated by rare earth metal complexes. This process results in high-molecular-weight polymers, such as poly(vinylphosphonate)s, with precise molecular weight and low polydispersity. The thermosensitive behavior of these polymers has also been characterized, contributing to advancements in materials science and engineering (Salzinger, Seemann, Plikhta, & Rieger, 2011).

Organic Synthesis and Medicinal Chemistry

Diethyl isocyanomethylphosphonate plays a critical role in the synthesis of various organic compounds. Its reactions with acyl chlorides, alkenes, and other substrates allow for the creation of unique phosphorus-containing structures, including imine, pyrrole, and pyrrolidine derivatives. These compounds have potential applications in medicinal chemistry and drug discovery, offering new avenues for therapeutic development (Huang, Zhang, & Yuan, 1996).

Detection and Monitoring of Toxic Substances

A novel application of diethylcyanophosphonate (DCNP), a diethyl isocyanomethylphosphonate derivative, has been in the development of fluorescent probes for the detection of nerve agents. These probes enable sensitive and selective tracing of DCNP in various environments, contributing to the monitoring and mitigation of chemical warfare agents (Jung & Kim, 2019).

Cancer Research

Diethyl isocyanomethylphosphonate derivatives have shown promising results in cancer research, particularly in the treatment of acute promyelocytic leukemia. These compounds can induce cell differentiation and apoptosis, offering potential as therapeutic agents in chemo-differentiation therapy (Mohammadi et al., 2019).

properties

IUPAC Name

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURVXBGGDVHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C[N+]#[C-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370450
Record name Diethyl isocyanomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl isocyanomethylphosphonate

CAS RN

41003-94-5
Record name Diethyl isocyanomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (isocyanomethyl)phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
C Arróniz, J Molina, S Abás, E Molins… - Organic & …, 2013 - pubs.rsc.org
Bicyclic α-iminophosphonates were prepared via the first diastereoselective silver catalyzed [3 + 2] cycloaddition reaction of diethyl isocyanomethylphosphonate and diversely N-…
Number of citations: 18 pubs.rsc.org
S Abás Prades - 2018 - diposit.ub.edu
… Bicyclic α-iminophosphonates were prepared via the first diastereoselective silver catalyzed [3+2] cycloaddition reaction of diethyl isocyanomethylphosphonate and diversely N-…
Number of citations: 4 diposit.ub.edu
WS Huang, YX Zhang, C Yuan - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Reactions of acyl chlorides with diethyl isocyanomethylphosphonate afford α-ketoimidoyl chlorides which, when treated with triethylamine, provide a new class of nitrile ylides. These …
Number of citations: 2 pubs.rsc.org
C Yuan, W Huang - 1996 - Taylor & Francis
… We also demonstrated that diethyl isocyanomethylphosphonate was useful synthetic block … report a base-induced cycloaddition of diethyl isocyanomethylphosphonate 1 to N-substituted …
Number of citations: 6 www.tandfonline.com
U Groth, L Lehmann, L Richter… - Liebigs Annalen der …, 1993 - Wiley Online Library
… (rac-9a): The crude alcohol rac3c, which was obtained from 2.66 g (15.0 mmol) of diethyl isocyanomethylphosphonate (l), was heated at 120C for 30 min. The resulting crude bicyclic ruc…
P Etayo, R Badorrey, MD Díaz‐de‐Villegas, JA Gálvez - 2009 - Wiley Online Library
… derived from intermolecular reductive amination of aldehyde 3 with diethyl aminomethylphosphonate generated through acidic hydrolysis of the diethyl …
AM van Leusen, D van Leusen - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 41003‐94‐5 ] C 6 H 12 NO 3 P (MW 177.14) (reagent for the elongation of aldehydes and ketones with a one‐carbon unit; connective reagent; N,P‐acetals; reagent for the conversion …
Number of citations: 2 onlinelibrary.wiley.com
A Togni, SD Pastor - Tetrahedron letters, 1989 - Elsevier
The gold(I) catalyzed aldol reaction of diethyl α-isocyanomethylphosphonate with benzaldeyde gave the oxazoline 3, a β-hydroxy-α-aminophosphonic acid precursor, with high enantio- …
Number of citations: 74 www.sciencedirect.com
Q Cai, F Zhou, T Xu, L Fu, K Ding - Organic Letters, 2011 - ACS Publications
… Furthermore, other isocyanides (eg, tert-butyl isocyanoacetate, tosylmethyl isocyanide, and diethyl isocyanomethylphosphonate) also participate in tandem reactions with a variety of 1-(…
Number of citations: 93 pubs.acs.org
S Abás, U Moens, C Escolano - Tetrahedron Letters, 2017 - Elsevier
… contributed to MAOS’s popularity describing a solventless access to (2-imidazolin-4-yl)phosphonates through a multicomponent reaction between diethyl isocyanomethylphosphonate, …
Number of citations: 11 www.sciencedirect.com

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